molecular formula C24H17BrN4O2S B5175045 4-bromo-N-[3-(naphthalen-2-ylamino)quinoxalin-2-yl]benzenesulfonamide

4-bromo-N-[3-(naphthalen-2-ylamino)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B5175045
M. Wt: 505.4 g/mol
InChI Key: QVMORVGLCRAUPP-UHFFFAOYSA-N
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Description

4-bromo-N-[3-(naphthalen-2-ylamino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound that features a quinoxaline core, a naphthalene moiety, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[3-(naphthalen-2-ylamino)quinoxalin-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a nucleophilic aromatic substitution reaction, where a naphthylamine reacts with the quinoxaline intermediate.

    Bromination: The bromine atom is introduced through an electrophilic aromatic substitution reaction using bromine or a brominating agent.

    Sulfonamide Formation: The final step involves the reaction of the brominated intermediate with a sulfonamide reagent under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[3-(naphthalen-2-ylamino)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoxaline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-[3-(naphthalen-2-ylamino)quinoxalin-2-yl]benzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Research: This compound is used in the study of protein-ligand interactions and as a probe in biochemical assays.

    Material Science: It is explored for its electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-bromo-N-[3-(naphthalen-2-ylamino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular pathways. In the context of anticancer research, it may inhibit kinases or other proteins involved in cell signaling, leading to reduced cancer cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-[3-(2-naphthylamino)-2-quinoxalinyl]benzenesulfonamide
  • N-(2-naphthyl)-2-quinoxalinamine
  • 4-bromo-2-quinoxalinamine

Uniqueness

4-bromo-N-[3-(naphthalen-2-ylamino)quinoxalin-2-yl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, while the naphthalene and quinoxaline moieties contribute to its electronic and structural characteristics, making it a versatile compound for various applications.

Properties

IUPAC Name

4-bromo-N-[3-(naphthalen-2-ylamino)quinoxalin-2-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrN4O2S/c25-18-10-13-20(14-11-18)32(30,31)29-24-23(27-21-7-3-4-8-22(21)28-24)26-19-12-9-16-5-1-2-6-17(16)15-19/h1-15H,(H,26,27)(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMORVGLCRAUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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